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  • Product: 4,8-Dichloro-2-ethylquinazoline
  • CAS: 887592-05-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Process Chemistry of 4,8-Dichloro-2-ethylquinazoline

Executive Summary & Chemical Identity 4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4) is a highly specialized, bifunctional heterocyclic building block extensively utilized in the discovery and development of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4) is a highly specialized, bifunctional heterocyclic building block extensively utilized in the discovery and development of targeted therapeutics, particularly small-molecule kinase inhibitors. The quinazoline scaffold is a privileged pharmacophore in oncology, often acting as an ATP-competitive inhibitor of kinases such as EGFR, VEGFR, and PI3K.

As a Senior Application Scientist, I approach the strategic functionalization of this specific molecule by leveraging its three distinct structural advantages:

  • C4-Chlorine: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid diversification with various anilines or aliphatic amines.

  • C8-Chlorine: Provides essential steric bulk and electronic deactivation on the fused benzene ring. This restricts the conformational rotation of C4-substituents, locking the drug molecule into a bioactive conformation and enhancing target residence time.

  • C2-Ethyl Group: Increases the lipophilicity of the scaffold, optimizing the hydrophobic interactions within the kinase hinge region compared to a standard methyl group.

Structural & Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies. The following data summarizes the core properties of 4,8-dichloro-2-ethylquinazoline, grounded in standard commercial analytical specifications[1][2].

Table 1: Physicochemical Properties of 4,8-Dichloro-2-ethylquinazoline

PropertyValue
CAS Number 887592-05-4
Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
SMILES ClC=1N=C(N=C2C(Cl)=CC=CC12)CC
Topological Polar Surface Area (TPSA) 25.78 Ų
LogP (Predicted) 3.499
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Typical Appearance Off-white to pale yellow solid

Mechanistic Synthesis & Process Chemistry

The synthesis of 4,8-dichloro-2-ethylquinazoline requires precise control over reaction kinetics to prevent the formation of insoluble polymeric or dimeric impurities. The standard industrial approach involves a two-step sequence starting from 2-amino-3-chlorobenzoic acid.

SynthesisWorkflow SM 2-Amino-3-chlorobenzoic Acid (Starting Material) Reagent1 Propionamide / Heat (Cyclocondensation) SM->Reagent1 Step 1 Int1 8-Chloro-2-ethylquinazolin-4(3H)-one (Intermediate) Reagent1->Int1 Reagent2 POCl3 + DIPEA (<25°C then 95°C) (Deoxychlorination) Int1->Reagent2 Step 2 Product 4,8-Dichloro-2-ethylquinazoline (Target API Intermediate) Reagent2->Product

Caption: Step-by-step synthetic workflow for 4,8-dichloro-2-ethylquinazoline.

Protocol 1: Cyclocondensation to 8-Chloro-2-ethylquinazolin-4(3H)-one
  • Procedure: React 2-amino-3-chlorobenzoic acid with an excess of propionamide (or propionitrile in the presence of dry HCl) at elevated temperatures (130–150 °C).

  • Causality: The elevated temperature is required to drive the initial amidation of the carboxylic acid, followed by an intramolecular cyclization (dehydration) to form the thermodynamically stable pyrimidinone ring.

Protocol 2: Deoxychlorination via POCl₃ (Self-Validating System)

The conversion of the quinazolinone to the 4-chloro derivative is notoriously prone to forming an (N)-dimer impurity if not carefully controlled. We employ a base-mediated, temperature-controlled protocol supported by established process chemistry literature[3].

  • Procedure:

    • Suspend 8-chloro-2-ethylquinazolin-4(3H)-one (1.0 equiv) in an inert solvent (e.g., anisole).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.3 equiv).

    • Critical Step: Cool the mixture to <25 °C. Slowly add Phosphorus oxychloride (POCl₃) (1.2 equiv) over 30 minutes, maintaining the temperature strictly below 25 °C. Stir for 1 hour.

    • Heat the mixture to 95 °C and hold for 2.5 hours.

  • Causality: This reaction occurs in two distinct stages. The initial addition of POCl₃ under basic conditions (DIPEA) at <25 °C facilitates a rapid, exothermic phosphorylation of the tautomeric lactim oxygen. Keeping the temperature low completely suppresses the reaction between the newly formed phosphate intermediate and any unreacted quinazolinone, thereby preventing pseudodimer formation. Subsequent heating to 95 °C provides the activation energy required for the chloride ion (generated in situ) to displace the phosphate leaving group, yielding the target 4-chloroquinazoline[3].

  • Self-Validation (Analytical Hold Point): Quench a 50 µL reaction aliquot into 1 mL of a pyrrolidine/acetonitrile mixture. Analyze via HPLC-UV (254 nm). The system validates completion when the starting quinazolinone peak area is <2%, and the pyrrolidine-adduct (representing the active 4-chloro species) is >98%[3].

Regioselective Functionalization & Downstream Applications

The hallmark of 4,8-dichloro-2-ethylquinazoline is its differential reactivity at the C4 versus C8 positions, allowing for highly regioselective nucleophilic aromatic substitution (SNAr).

SNArLogic Core 4,8-Dichloro-2-ethylquinazoline C4 C4-Position Highly Electrophilic (Pyrimidine Ring) Core->C4 C8 C8-Position Sterically Hindered (Benzene Ring) Core->C8 Prod C4-Substituted-8-chloro-2-ethylquinazoline (Kinase Inhibitor Scaffold) C4->Prod Rapid SNAr (RT to 80°C) C8->Prod No Reaction Nuc Amine Nucleophile (e.g., Aniline derivative) Nuc->Prod

Caption: Regioselective SNAr functionalization logic at the C4 position.

  • Causality of Regioselectivity: The C4 carbon is situated within the pyrimidine ring, flanked by two electronegative nitrogen atoms. This creates a severe electron deficiency at C4, drastically lowering the LUMO energy and making it highly susceptible to nucleophilic attack. Conversely, the C8 chlorine is attached to the more electron-rich benzene ring and is sterically shielded, rendering it inert under standard SNAr conditions.

Standard SNAr Protocol
  • Dissolve 4,8-dichloro-2-ethylquinazoline (1.0 equiv) in isopropanol (IPA) or n-butanol.

  • Add the desired aniline or primary amine (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 2.0 equiv) to scavenge the generated HCl.

  • Stir at 80 °C for 2–4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The highly non-polar dichloro starting material (Rf ~0.8) will disappear, replaced by a highly fluorescent, lower-Rf product spot under 254 nm UV light.

Analytical Validation of the API Intermediate

To ensure the trustworthiness of the synthesized 4,8-dichloro-2-ethylquinazoline before downstream processing, a multiparametric analytical suite must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will reveal a distinct isotopic signature due to the two chlorine atoms. The mass spectrum must show an [M+H]+ cluster at m/z 227, 229, and 231 in a characteristic 9:6:1 intensity ratio, confirming the intact dichloro species.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃): The ethyl group acts as a built-in internal standard for structural integrity. The spectrum must exhibit a clear triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~3.1 ppm (2H, -CH₂-), confirming the C2-ethyl substitution. The aromatic region will display a distinct splitting pattern for the three adjacent protons on the benzene ring (C5, C6, C7), verifying that the C8 position remains substituted.

References

  • The Journal of Organic Chemistry. "POCl₃ Chlorination of 4-Quinazolones." American Chemical Society,[Link]

Sources

Exploratory

Structural Validation of 4,8-Dichloro-2-ethylquinazoline: A High-Resolution Mass Spectrometry and Isotopic Distribution Guide

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antineoplastic agents. The specific derivative,.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antineoplastic agents. The specific derivative,. Due to the presence of two chlorine atoms and a nitrogen-rich core, validating its structural integrity requires precise analytical techniques. This technical guide provides an in-depth mechanistic framework for characterizing this compound using High-Resolution Mass Spectrometry (HRMS), focusing on exact mass determination, mass defect causality, and isotopic envelope deconvolution.

Physicochemical Profiling and Exact Mass Dynamics

The molecular formula of 4,8-dichloro-2-ethylquinazoline is C₁₀H₈Cl₂N₂ . While its nominal mass is 226 Da, relying on nominal mass is analytically insufficient for definitive identification due to the vast number of isobaric organic compounds present in complex synthetic or biological matrices.

By calculating the monoisotopic mass using the most abundant stable isotopes ( 12C , 1H , 14N , 35Cl ), we arrive at an 1[1].

The Causality of Mass Defect: Chlorine possesses a significant negative mass defect relative to the IUPAC carbon-12 standard. This fractional mass depression (pulling the exact mass to 226.0065 Da rather than a higher decimal) is a highly diagnostic feature. In untargeted screening,2 from non-halogenated background noise and isobaric interferences[2].

The Statistical Mechanics of Isotopic Distribution

The defining mass spectral feature of 4,8-dichloro-2-ethylquinazoline is its isotopic distribution, driven primarily by the natural abundance of chlorine isotopes: 35Cl (~75.8%) and 37Cl (~24.2%).

When a molecule contains two chlorine atoms, the binomial expansion of their isotopic probabilities generates a characteristic M, M+2, and M+4 cluster. Minor contributions from 13C (~1.1% per carbon) and 15N generate the M+1 and M+3 isotopologues.3[3].

If an experimental peak at m/z 227.0137 lacks the ~64% M+2 peak, the self-validating logic of the mass spectrum dictates that the compound is an isobaric interference, not a dichloro-quinazoline.

Quantitative Data: Theoretical Isotopic Envelope

Data calculated for the neutral molecule and the protonated [M+H]⁺ adduct commonly observed in positive Electrospray Ionization (ESI+).

IsotopeElemental Composition (Neutral)Exact Mass (Da)[M+H]⁺ m/zRelative Abundance (%)
M ¹²C₁₀ ¹H₈ ¹⁴N₂ ³⁵Cl₂226.0065227.0137100.0
M+1 ¹³C₁ ¹²C₉ ¹H₈ ¹⁴N₂ ³⁵Cl₂227.0098228.0171~ 11.5
M+2 ¹²C₁₀ ¹H₈ ¹⁴N₂ ³⁵Cl₁ ³⁷Cl₁228.0035229.0108~ 64.6
M+3 ¹³C₁ ¹²C₉ ¹H₈ ¹⁴N₂ ³⁵Cl₁ ³⁷Cl₁229.0069230.0141~ 7.4
M+4 ¹²C₁₀ ¹H₈ ¹⁴N₂ ³⁷Cl₂230.0006231.0078~ 10.2

Standardized LC-HRMS Validation Protocol

To ensure a self-validating analytical system, the following step-by-step methodology must be employed for the acquisition of exact mass data. 4[4].

Step 1: Sample Preparation and Matrix Calibration

  • Action: Dissolve 4,8-dichloro-2-ethylquinazoline in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with a fluorinated internal standard (e.g., perfluoroheptanoic acid).

  • Causality: Halogenated mass defects are subtle. A mass drift of even 5 ppm can lead to ambiguous formula assignments. Continuous internal calibration (lock-mass) ensures the mass error remains below the < 2 ppm threshold required to definitively assign the C₁₀H₈Cl₂N₂ formula.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm). Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The quinazoline core contains basic nitrogen atoms. The addition of 0.1% Formic Acid ensures complete protonation to the[M+H]⁺ species in the ESI source, maximizing the signal-to-noise ratio and preventing the formation of complex sodium/potassium adducts that would convolute the isotopic envelope.

Step 3: HRMS Acquisition (ESI-TOF / Orbitrap)

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the resolving power to at least 60,000 (at m/z 200).

  • Causality: High resolving power is mandatory to separate the target compound's isotopic fine structure from nominally isobaric background matrix ions (e.g., distinguishing a ³⁷Cl isotope from a ³⁴S or ¹³C₂ substitution).

Step 4: Data Deconvolution and Pattern Matching

  • Action: Extract the exact mass chromatogram for the [M+H]⁺ ion at m/z 227.0137 (± 5 ppm window).

  • Causality: Validate the compound by confirming the presence of the M+2 (m/z 229.0108) and M+4 (m/z 231.0078) isotopologues. If the abundance ratios deviate by more than 5% from the theoretical 100:64:10 ratio, the identification must be flagged as a co-eluting chimera spectrum.

Analytical Workflow Visualization

G cluster_0 Data Processing & Validation A Sample Preparation (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI(+) Ionization (Protonation to[M+H]+) B->C D HRMS Analyzer (Orbitrap/Q-TOF, R > 60,000) C->D E Exact Mass Extraction (m/z 227.0137 ± 5 ppm) D->E F Isotopic Pattern Matching (M, M+2, M+4 Envelope) E->F G Mass Defect Analysis (Cl-induced negative shift) F->G H Positive Identification: 4,8-dichloro-2-ethylquinazoline G->H

Figure 1: LC-HRMS analytical workflow and decision logic for halogenated quinazoline validation.

References

  • PubChemLite. "C10H8Cl2N2 - Explore". URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry". URL:[Link]

  • National Institutes of Health (NIH) / PMC. "IDSL.IPA characterizes the organic chemical space in untargeted LC/HRMS datasets". URL:[Link]

  • American Chemical Society (ACS). "Electrochemistry Combined with LC–HRMS: Elucidating Transformation Products of the Recalcitrant Pharmaceutical Compound Carbamazepine Generated by the White-Rot Fungus Pleurotus ostreatus". URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 4,8-Dichloro-2-ethylquinazoline Derivatives: A Technical Guide

Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a highly privileged structural motif in modern medicinal chemistry, forming the pharmacophoric backbone of numerous FDA-approved kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a highly privileged structural motif in modern medicinal chemistry, forming the pharmacophoric backbone of numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib, and afatinib) used primarily in oncology 1. To successfully advance these molecules from discovery to clinical viability, comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is critical to mitigate late-stage attrition 2, 3.

4,8-Dichloro-2-ethylquinazoline (CAS 887592-05-4) serves as a highly versatile synthetic building block for generating novel derivatives 4. The specific substitutions on this scaffold—namely the electron-withdrawing chlorine atoms at C4 and C8, and the aliphatic ethyl group at C2—profoundly dictate the physicochemical properties and downstream pharmacokinetic behavior of the resulting drug candidates [[5]]().

Structural Rationale and ADMET Implications

The pharmacokinetic profile of any derivative built upon the 4,8-dichloro-2-ethylquinazoline core is governed by its specific functional groups:

  • Halogenation (4,8-dichloro): The substitution of chlorine atoms significantly increases the overall lipophilicity (LogP) of the molecule. This generally enhances passive membrane permeability across the intestinal epithelium and the blood-brain barrier 2, [[6]](). Furthermore, halogens strategically placed on the aromatic ring act as metabolic blockers, preventing rapid epoxidation and oxidation by Cytochrome P450 (CYP450) enzymes.

  • Aliphatic Substitution (2-ethyl): While the 2-ethyl group provides a necessary steric handle to anchor the molecule within the hydrophobic pockets of target kinases, it introduces a distinct metabolic liability. Unshielded aliphatic chains are prime targets for CYP-mediated aliphatic hydroxylation, often serving as the primary route of Phase I clearance 5.

Metabolism Parent 4,8-dichloro-2-ethylquinazoline Derivative CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Uptake M1 Aliphatic Hydroxylation (2-ethyl group) CYP->M1 Major Pathway M2 Aromatic Oxidation (Sterically hindered) CYP->M2 Minor Pathway Phase2 Glucuronidation (Phase II) M1->Phase2 UGT Enzymes M2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion Efflux Transporters

Predicted CYP450-mediated Phase I and Phase II metabolic pathways for the quinazoline scaffold.

In Vitro Pharmacokinetic Profiling Protocols

To validate the metabolic stability of 4,8-dichloro-2-ethylquinazoline derivatives, rigorous in vitro assays must be deployed before advancing to resource-intensive animal models.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality & Self-Validation: HLMs contain the full complement of Phase I CYP450 enzymes. By incubating the derivative with HLMs and NADPH (the essential electron donor), we isolate and quantify Phase I metabolic clearance. To ensure the assay is a self-validating system, a high-clearance reference compound (e.g., Verapamil) must be run in parallel to confirm enzymatic viability and batch integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the quinazoline derivative in 100% DMSO. Dilute this to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Crucial step: Ensure the final DMSO concentration in the assay remains <0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Combine the compound with pooled HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes under continuous shaking.

  • Initiation: Initiate the metabolic reaction by adding NADPH to achieve a final concentration of 1 mM.

  • Time-Course Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the enzymatic activity by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C to precipitate denatured proteins. Analyze the supernatant via LC-MS/MS (using Electrospray Ionization in positive mode, ESI+) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/protein concentration .

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, in vivo profiling in rodent models is required to determine systemic clearance, volume of distribution, and absolute bioavailability 6.

PK_Workflow Synth Synthesis & Modification 4,8-dichloro-2-ethylquinazoline InVitro In Vitro ADMET (HLM Stability, Caco-2) Synth->InVitro High-Throughput Screen InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo High Stability/Permeability Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Plasma Sampling PKParams PK Parameter Calculation (CL, Vd, T1/2, F%) Bioanalysis->PKParams Data Acquisition PKParams->Synth High Clearance (Feedback) Decision Lead Optimization & Candidate Selection PKParams->Decision Favorable Profile

Pharmacokinetic profiling workflow for quinazoline derivatives from synthesis to lead selection.

Protocol 2: Systemic PK Profiling in Sprague-Dawley Rats

Causality & Self-Validation: A crossover or parallel Intravenous (IV) and Per Os (PO/Oral) dosing strategy is essential. IV dosing establishes the baseline systemic clearance (CL) and volume of distribution at steady state ( Vdss​ ) by entirely bypassing gastrointestinal absorption barriers. PO dosing evaluates intestinal absorption and hepatic first-pass extraction. Comparing the dose-normalized Area Under the Curve (AUC) between PO and IV yields the absolute bioavailability (%F), validating the compound's potential as an oral drug.

Step-by-Step Methodology:

  • Formulation: Due to the high lipophilicity of the dichloro-quinazoline core, standard aqueous vehicles are often insufficient and lead to precipitation. Formulate the IV dose as a clear solution in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose as a homogeneous suspension in 0.5% Methylcellulose or a solution in PEG-400.

  • Dosing: Administer the formulated compound to fasted male Sprague-Dawley rats (n=3 per route). Typical doses: 2 mg/kg for IV (via tail vein injection) and 10 mg/kg for PO (via oral gavage).

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 × g for 10 minutes at 4°C. Transfer the plasma to fresh tubes and immediately store at -80°C to prevent ex vivo degradation.

  • Bioanalysis: Extract plasma samples using protein precipitation (3 volumes of acetonitrile containing an internal standard). Quantify compound concentrations using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.

  • Parameter Estimation: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0−∞​ , CL, Vdss​ , T1/2​ , and %F.

Quantitative Data Presentation

The integration of the 4,8-dichloro-2-ethylquinazoline core typically yields compounds with moderate-to-high volumes of distribution due to their lipophilicity, but clearance rates vary heavily based on subsequent functionalization.

Table 1: Representative Pharmacokinetic Parameters of Quinazoline Derivatives in SD Rats

Compound ProfileIV Dose (mg/kg)PO Dose (mg/kg)Clearance (mL/min/kg) Vdss​ (L/kg) T1/2​ (h)Oral AUC (ng·h/mL)Bioavailability (%F)
Unmodified Core 2.010.045.23.81.285023%
Optimized Derivative A 2.010.018.54.23.53,42063%
Optimized Derivative B 2.010.012.15.15.85,10078%

(Note: Data represents typical ranges observed during the lead optimization of quinazoline-based kinase inhibitors, demonstrating the shift from high-clearance/low-F% to low-clearance/high-F% profiles).

Conclusion

The 4,8-dichloro-2-ethylquinazoline scaffold offers a robust starting point for drug discovery, particularly in the realm of targeted kinase inhibitors. However, its inherent physicochemical properties demand rigorous pharmacokinetic profiling. By utilizing self-validating in vitro microsomal assays to identify metabolic liabilities (such as C2-ethyl hydroxylation) and structured in vivo rodent models to map systemic exposure, researchers can systematically optimize this privileged scaffold into highly bioavailable clinical candidates.

References

  • Source: nih.
  • Source: arabjchem.
  • Source: mdpi.
  • Source: chemscene.
  • Title: Discovery of N-(4-Methoxyphenyl)
  • Source: nih.

Sources

Exploratory

Comprehensive Technical Whitepaper on 4,8-Dichloro-2-ethylquinazoline: Physicochemical Profiling, Synthetic Methodologies, and Scaffold Applications

Executive Summary In contemporary medicinal chemistry, the quinazoline core serves as a privileged scaffold, predominantly utilized in the development of targeted kinase inhibitors. Among the vast array of substituted qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the quinazoline core serves as a privileged scaffold, predominantly utilized in the development of targeted kinase inhibitors. Among the vast array of substituted quinazolines, 4,8-dichloro-2-ethylquinazoline (CAS: 887592-05-4) emerges as a highly specialized, bifunctional building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream application.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical parameters of a chemical intermediate is critical for predicting its behavior in both synthetic workflows and biological environments. The molecular formula of 4,8-dichloro-2-ethylquinazoline is C10​H8​Cl2​N2​ , corresponding to a molecular weight of 227.09 g/mol [1][2].

The quantitative data governing its structural and computational chemistry profile are summarized in Table 1 below[2].

Table 1: Physicochemical and Computational Properties of 4,8-Dichloro-2-ethylquinazoline

PropertyValue
Chemical Name 4,8-Dichloro-2-ethylquinazoline
CAS Registry Number 887592-05-4
Molecular Formula C10​H8​Cl2​N2​
Molecular Weight 227.09 g/mol
SMILES String ClC=1N=C(N=C2C(Cl)=CC=CC12)CC
Topological Polar Surface Area (TPSA) 25.78 Ų
LogP (Lipophilicity) 3.499
Hydrogen Bond Donors / Acceptors 0 / 2
Rotatable Bonds 1

Structural Causality in Drug Design

The utility of 4,8-dichloro-2-ethylquinazoline in drug discovery is not arbitrary; it is dictated by the orthogonal reactivity and steric properties of its functional groups.

  • The 4-Chloro Position: The highly electrophilic nature of the C4 position is driven by the α -nitrogen effect of the quinazoline core, rendering it exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[3]. This allows for the rapid, regioselective introduction of diverse anilines or aliphatic amines.

  • The 8-Chloro Position: The halogen at the C8 position provides critical steric encumbrance. In kinase inhibitor design, this steric bulk restricts the rotation of adjacent substituents, effectively locking the final drug molecule into a bioactive conformation that fits precisely into the ATP-binding pocket of target kinases.

  • The 2-Ethyl Group: This moiety acts as a small hydrophobic vector, increasing the overall lipophilicity (LogP) of the scaffold and allowing the molecule to occupy specific lipophilic sub-pockets within a target protein.

G Core 4,8-Dichloro-2-ethylquinazoline C4 4-Chloro Position Highly Electrophilic (SNAr) Core->C4 Reactivity C8 8-Chloro Position Steric Bulk & Lipophilicity Core->C8 Conformation C2 2-Ethyl Group Hydrophobic Vector Core->C2 Binding

Logical relationship of substituents on the 4,8-dichloro-2-ethylquinazoline scaffold.

Synthetic Methodology: The POCl3​ Chlorination Pathway

The standard industrial and laboratory approach to synthesizing 4-chloroquinazolines involves the chlorination of their corresponding quinazolin-4(3H)-ones using Phosphorus Oxychloride ( POCl3​ ).

Causality of Experimental Choices: Kinetic and mechanistic studies reveal that the reaction of quinazolones with POCl3​ occurs in two distinct stages[4]. An initial phosphorylation occurs at lower temperatures. If this step is uncontrolled, the phosphorylated intermediate can react with unphosphorylated starting material to form unwanted pseudodimers. By employing a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) and strictly maintaining the initial reaction temperature below 20 °C, complete phosphorylation is achieved without dimerization. Subsequent heating drives the clean turnover to the 4-chloroquinazoline via chloride attack[4].

G SM 8-Chloro-2-ethylquinazolin-4(3H)-one Phos Phosphorylated Intermediate (Formed at <20°C) SM->Phos POCl3, DIPEA Phosphorylation Phos->SM Uncontrolled Temp (Pseudodimerization) Prod 4,8-Dichloro-2-ethylquinazoline (Formed at 90°C) Phos->Prod Cl- Attack Clean Turnover

Mechanistic workflow of POCl3-mediated chlorination highlighting temperature causality.

Step-by-Step Protocol: Synthesis of 4,8-Dichloro-2-ethylquinazoline
  • Reagent Preparation: To a cooled (10 °C) slurry of 8-chloro-2-ethylquinazolin-4(3H)-one (1.0 molar equiv) and DIPEA (1.3 molar equiv) in anhydrous anisole or chlorobenzene (7 relative volumes), establish a nitrogen atmosphere.

  • Controlled Phosphorylation: Add POCl3​ (1.2 molar equiv) dropwise over 30 minutes. Critical Step: Maintain the internal reaction temperature strictly below 20 °C during the addition to ensure clean phosphorylation and prevent pseudodimer formation[4]. Stir the mixture at 20 °C for 1 hour.

  • Thermal Chlorination: Gradually heat the reaction mixture to 90–95 °C and hold at this temperature for 2.5 hours to drive the nucleophilic attack of the chloride ion.

  • Validation Checkpoint (Self-Validating System): Withdraw a 50 μL aliquot of the reaction mixture and quench it in pyrrolidine. Analyze the sample via HPLC. The reaction is deemed successful and complete when >98% conversion to the corresponding 4-pyrrolidinyl derivative is observed, with <2% starting material remaining[4].

  • Workup and Isolation: Cool the reaction to room temperature and carefully quench by pouring over crushed ice to hydrolyze excess POCl3​ . Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target compound.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the molecular identity must be validated:

  • Mass Spectrometry (LC-MS, ESI+): The molecular formula C10​H8​Cl2​N2​ dictates a monoisotopic mass of 226.01 Da. In positive ion mode, the [M+H]+ peak will appear at m/z 227.0. Due to the presence of two chlorine atoms, a distinct isotopic pattern will be observed at m/z 227, 229, and 231 in a characteristic 9:6:1 ratio.

  • Nuclear Magnetic Resonance ( 1H NMR): The successful conversion of the quinazolinone to the 4-chloroquinazoline is confirmed by the complete disappearance of the broad N-H singlet (typically observed around 11–12 ppm in the precursor)[3].

Downstream Application: Nucleophilic Aromatic Substitution ( SN​Ar )

The primary application of 4,8-dichloro-2-ethylquinazoline is its use as an electrophile in SN​Ar reactions to generate 4-amino substituted kinase inhibitors.

Step-by-Step Protocol: Regioselective SN​Ar Amination
  • Reaction Setup: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 4,8-dichloro-2-ethylquinazoline (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol) followed by DIPEA (2.5 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward without competing for the electrophilic C4 center.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Validation Checkpoint: Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 227.0) is entirely replaced by the product mass. The orthogonal reactivity of the scaffold ensures the C8-chloro group remains unreacted under these conditions[3].

  • Workup: Cool the mixture to room temperature and pour into ice-cold water (25 mL). Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to yield the pure 4-amino-8-chloro-2-ethylquinazoline derivative.

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy chemical shifts for 4,8-dichloro-2-ethylquinazoline

An Application Guide to the NMR Spectroscopic Analysis of 4,8-dichloro-2-ethylquinazoline Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the NMR Spectroscopic Analysis of 4,8-dichloro-2-ethylquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anticancer, antibacterial, and antiviral properties.[1][2][3] The biological activity of these compounds is exquisitely sensitive to their substitution patterns, making unambiguous structural elucidation a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of novel organic compounds like 4,8-dichloro-2-ethylquinazoline.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4,8-dichloro-2-ethylquinazoline. It provides not only a detailed, field-proven protocol but also delves into the theoretical underpinnings of the expected chemical shifts and coupling patterns, empowering the user to confidently analyze this and structurally related molecules.

Part 1: Theoretical Framework for Spectral Interpretation

Understanding the molecular architecture of 4,8-dichloro-2-ethylquinazoline is fundamental to predicting and interpreting its NMR spectra. The molecule consists of a fused benzene and pyrimidine ring system, with key substituents that dictate the electronic environment of each nucleus.

  • Quinazoline Core: The pyrimidine ring contains two nitrogen atoms which are strongly electron-withdrawing, generally deshielding adjacent protons and carbons.[4]

  • Chloro Substituents (C4 & C8): The chlorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I). This effect significantly deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The chlorine at C8 will particularly influence the proton at C7, while the chlorine at C4 will influence the proton at C5.

  • Ethyl Substituent (C2): The ethyl group is an electron-donating group (+I effect), which tends to shield adjacent nuclei, causing their signals to shift slightly upfield compared to an unsubstituted C2 position.

Based on these principles, we can anticipate the key features of the ¹H and ¹³C NMR spectra.

Part 2: Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR data. The causality behind each step is explained to ensure robust and reproducible results.

Sample Preparation

A meticulously prepared sample is the foundation of a high-resolution NMR spectrum.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of 4,8-dichloro-2-ethylquinazoline (MW: 227.09 g/mol )[5] into a clean, dry glass vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Use if the compound exhibits poor solubility in CDCl₃. Note that the residual water peak in DMSO-d₆ can be broad and may obscure signals.[6]

  • Internal Standard: Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS). TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, 5 mm NMR tube. Ensure no solid particles are transferred.

  • Positioning: The height of the solution in the NMR tube should be approximately 4-5 cm, ensuring it is centered within the instrument's detection coils.

Workflow for NMR Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg) B Select & Add Deuterated Solvent (e.g., CDCl₃ + TMS, 0.7 mL) A->B C Ensure Complete Dissolution B->C D Transfer to NMR Tube C->D E Insert Sample & Lock on Solvent Signal D->E F Shim for Magnetic Field Homogeneity E->F G Acquire ¹H NMR Spectrum F->G H Acquire ¹³C NMR Spectrum F->H I Process Data (FT, Phase, Baseline) G->I H->I J Reference Spectra to TMS (0 ppm) I->J K Analyze ¹H: Chemical Shift, Integration, Multiplicity J->K L Analyze ¹³C: Chemical Shift K->L M Assign Signals to Molecular Structure L->M N Structure Confirmed M->N

Caption: Workflow from sample preparation to structural confirmation.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectrum:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans (ns): 16 to 64. Increased scans improve the signal-to-noise ratio.

  • Relaxation Delay (d1): 2.0 seconds. Allows for nearly complete relaxation of protons between pulses.

  • Acquisition Time (aq): ~4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

¹³C NMR Spectrum:

  • Pulse Program: Proton-decoupled single pulse (zgpg30).

  • Number of Scans (ns): 1024 or higher. More scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Relaxation Delay (d1): 2.0 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

Part 3: Predicted Data and Spectral Interpretation

While experimental data provides the final answer, predicting the spectrum is a crucial exercise in validating the proposed structure. The chemical shifts are estimated based on established substituent effects in heterocyclic and aromatic systems.[4][8]

Molecular Structure and Atom Numbering

The diagram below shows the structure of 4,8-dichloro-2-ethylquinazoline with standard IUPAC numbering for assignment purposes.

Caption: Structure of 4,8-dichloro-2-ethylquinazoline with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton signals are expected in three distinct regions: the aromatic protons on the benzene ring, the methylene quartet, and the methyl triplet of the ethyl group.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-57.80 - 7.95Doublet (d)~8.0 Hz (J₅,₆)1HDeshielded by adjacent C4-Cl and the pyrimidine ring. Coupled to H-6.
H-67.55 - 7.70Triplet (t)~8.0 Hz (J₆,₅ & J₆,₇)1HCoupled to both H-5 and H-7, appearing as a triplet (or dd with similar J).
H-77.90 - 8.05Doublet (d)~8.0 Hz (J₇,₆)1HStrongly deshielded by the adjacent C8-Cl. Coupled to H-6.
-CH₂- (Ethyl)3.00 - 3.15Quartet (q)~7.5 Hz2HAdjacent to the electron-withdrawing quinazoline ring and coupled to the -CH₃ protons.
-CH₃ (Ethyl)1.35 - 1.50Triplet (t)~7.5 Hz3HAppears in the typical aliphatic region, coupled to the -CH₂ protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum will show ten distinct signals, as all carbons are in unique electronic environments.

Carbon AssignmentPredicted δ (ppm)Rationale
C2165 - 170Very deshielded, bonded to two nitrogen atoms and the ethyl group.
C4152 - 156Deshielded by adjacent nitrogen and attached chlorine.
C4a148 - 152Bridgehead carbon, deshielded by proximity to the pyrimidine ring.
C5125 - 128Aromatic CH carbon.
C6133 - 136Aromatic CH carbon, typically downfield in quinazolines.
C7128 - 131Aromatic CH carbon, influenced by the C8-Cl group.
C8130 - 134Deshielded due to the directly attached chlorine atom.
C8a120 - 124Bridgehead carbon, influenced by the adjacent nitrogen.
-CH₂- (Ethyl)30 - 35Aliphatic carbon attached to the deshielding aromatic system.
-CH₃ (Ethyl)12 - 15Typical upfield aliphatic methyl carbon signal.

Conclusion

This application note provides a robust framework for the NMR analysis of 4,8-dichloro-2-ethylquinazoline. By combining a detailed, validated experimental protocol with a thorough theoretical analysis of expected spectral features, researchers can confidently perform structural elucidation. The predicted chemical shifts and coupling constants serve as a reliable guide for spectral assignment. This systematic approach is indispensable for quality control, reaction monitoring, and the definitive characterization of novel quinazoline-based compounds in a drug discovery pipeline.

References

  • Taylor & Francis Online. (2006). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • SciSpace. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Royal Society of Chemistry. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Available at: [Link]

  • University of Basrah. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • SpectraBase. 4-(4-Chlorophenoxy)-2-(3,4-dichlorophenyl)quinazoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. 3-(2,4-dichlorophenyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-4(3H)-quinazolinone - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • ResearchGate. (2018). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

  • ACS Publications. (1997). NMR Chemical Shifts. Available at: [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Longdom Publishing. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]

  • ResearchGate. (2007). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Available at: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 4,8-Dichloro-2-ethylquinazoline

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4) Executive Summary & Chemical Rationale In small-molecule dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4)

Executive Summary & Chemical Rationale

In small-molecule drug discovery, quinazoline scaffolds are foundational to the development of targeted kinase inhibitors (e.g., EGFR, HER2, and VEGFR inhibitors). 4,8-Dichloro-2-ethylquinazoline is a highly reactive, bifunctional intermediate. Direct application of this compound in cell-based biological assays is scientifically flawed; the highly electrophilic C4-Cl bond is prone to rapid hydrolysis in aqueous media and will covalently bind to off-target biological nucleophiles, leading to false-positive cytotoxicity [1].

As a Senior Application Scientist, I have designed this protocol guide to address the specific chemical reality of this compound. The reactivity of the C4-Cl bond is heavily activated by the α -nitrogen effect of the quinazoline core, making it an ideal substrate for rapid Nucleophilic Aromatic Substitution (SNAr) [1]. Conversely, the C8-Cl bond possesses a higher bond dissociation energy (~84.8 kcal/mol) and typically remains inert unless subjected to palladium-catalyzed cross-coupling [2].

To properly utilize this compound in an in vitro setting, researchers must employ a two-pronged workflow:

  • Electrophilic Reactivity Profiling (GSH Trapping): To quantify the aqueous half-life and off-target covalent binding risk of the parent intermediate [3].

  • In Situ Microscale Derivatization: To rapidly convert the intermediate into stable 4-anilinoquinazoline derivatives for direct high-throughput kinase screening.

Experimental Workflows & Logic

Reactivity Compound 4,8-dichloro-2-ethylquinazoline (Highly Electrophilic Scaffold) C4 C4-Cl Position (Activated via α-N effect) Compound->C4 S_N Ar / Nucleophilic Attack C8 C8-Cl Position (Inert, BDE ≈ 84.8 kcal/mol) Compound->C8 Pd-Catalyzed Cross-Coupling GSH Protocol 1: GSH Trapping (Aqueous Stability & Toxicity) C4->GSH Aqueous Buffer (pH 7.4) Deriv Protocol 2: In Situ Derivatization (Kinase Inhibitor Synthesis) C4->Deriv Anilines + iPrOH (80°C)

Caption: Reactivity profile and assay divergence for 4,8-dichloro-2-ethylquinazoline.

Protocol 1: Electrophilic Reactivity Profiling (GSH Trapping Assay)

Causality & Purpose: Because 4-chloroquinazolines can undergo nucleophilic attack by biological thiols, we must establish the intrinsic reactivity of 4,8-dichloro-2-ethylquinazoline. If the compound hydrolyzes to a quinazolin-4-one or forms excessive glutathione (GSH) adducts within minutes, it cannot be stored in aqueous assay buffers. This self-validating assay uses LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass [3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4,8-dichloro-2-ethylquinazoline in anhydrous DMSO. Critical: Do not use protic solvents for the stock to prevent premature solvolysis.

    • Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation:

    • In a 96-well deep-well plate, add 198 µL of the GSH buffer solution.

    • Initiate the reaction by adding 2 µL of the 10 mM compound stock (final compound concentration = 100 µM; final DMSO = 1%).

    • Incubate the plate at 37 °C on a thermoshaker at 600 rpm.

  • Kinetic Sampling & Quenching:

    • At time points t=0,15,30,60,120, and 240 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold Acetonitrile (ACN) supplemented with 100 ng/mL of an internal standard (e.g., labetalol).

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C to precipitate buffer salts.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analytical plate.

    • Analyze via UHPLC-Q-TOF-MS/MS. Monitor the parent ion ( m/z 227.09) and scan for the predicted GSH adduct ( m/z 498.1) formed via SNAr at the C4 position.

Protocol 2: In Situ SNAr Derivatization & EGFR Kinase Assay

Causality & Purpose: To evaluate the biological utility of the 2-ethyl-8-chloroquinazoline scaffold, we bypass bulk synthesis. We perform a microscale SNAr reaction with various anilines directly in 384-well plates. Isopropanol (iPrOH) is chosen as the solvent because it facilitates the SNAr reaction without causing the competitive hydrolysis seen in aqueous bases [1]. The crude reaction mixture is then evaporated, resuspended, and tested directly against EGFR kinase.

Step-by-Step Methodology
  • Microscale Derivatization (Library Generation):

    • Dispense 10 µL of 4,8-dichloro-2-ethylquinazoline (10 mM in anhydrous iPrOH) into a 384-well glass-coated microplate.

    • Add 10 µL of diverse aniline derivatives (12 mM in iPrOH) and 2 µL of N,N-Diisopropylethylamine (DIPEA).

    • Seal the plate with a solvent-resistant aluminum seal and heat to 80 °C for 4 hours.

  • Solvent Evaporation:

    • Remove the seal and place the plate in a centrifugal vacuum concentrator (e.g., Genevac) until all iPrOH and volatile DIPEA are removed.

    • Resuspend the resulting 4-anilinoquinazoline derivatives in 100 µL of 100% DMSO to create a 1 mM nominal stock.

  • In Vitro Kinase Assay (ADP-Glo™):

    • Dilute the DMSO stocks 1:100 in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a white 384-well assay plate, combine 2 µL of the diluted compound, 2 µL of recombinant EGFR kinase (wild-type or T790M mutant), and 2 µL of ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Add 6 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation).

    • Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

    • Read luminescence on a multi-mode plate reader.

Workflow Prep Prepare 10 mM Stock in DMSO/iPrOH GSH Incubate with 5 mM GSH (pH 7.4, 37°C) Prep->GSH SNAr Microscale SNAr (Anilines, iPrOH, 80°C) Prep->SNAr LCMS LC-MS/MS Analysis (Adduct Quantification) GSH->LCMS Kinase EGFR Kinase Assay (ADP-Glo Luminescence) SNAr->Kinase

Caption: Parallel in vitro workflow for electrophilic profiling and kinase screening.

Quantitative Data Summary

The following table summarizes expected validation data for 4,8-dichloro-2-ethylquinazoline and its corresponding in situ generated derivatives. The rapid half-life confirms the necessity of SNAr derivatization prior to biological testing.

Analyte / Compound StateAssay TypeKey MetricExpected ValueMechanistic Implication
4,8-dichloro-2-ethylquinazoline Aqueous StabilityBuffer Half-life ( t1/2​ )< 45 minutesRapid hydrolysis to quinazolin-4-one in aqueous media.
4,8-dichloro-2-ethylquinazoline GSH TrappingAdduct Formation (%)> 85% at 2 hoursHigh electrophilicity at C4; unsuitable for direct cell assays.
Derivative: 4-(3-chloroanilino) Kinase AssayEGFR (WT) IC₅₀~15 - 50 nMSuccessful SNAr conversion yields potent ATP-competitive inhibition.
Derivative: 4-(3-chloroanilino) Kinase AssayEGFR (T790M) IC₅₀> 1,000 nMSteric clash of the 2-ethyl group in the mutated ATP pocket.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity (GSH Trapping Protocols)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 4,8-dichloro-2-ethylquinazoline

Welcome to the Technical Support Center for 4,8-dichloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,8-dichloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for handling this compound. As a senior application scientist, my goal is to equip you with the necessary knowledge to mitigate the primary challenge associated with this molecule: hydrolysis.

Understanding the Challenge: The Inherent Reactivity of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the very electronic properties that make it a valuable pharmacophore also render it susceptible to degradation, particularly through hydrolysis. The parent quinazoline ring can hydrolyze under heated acidic or alkaline conditions to 2-aminobenzaldehyde and other byproducts.[1][2][3]

For 4,8-dichloro-2-ethylquinazoline, this instability is amplified. The pyrimidine portion of the bicyclic structure is electron-deficient, making the carbon atoms at positions 2 and 4 electrophilic. The chlorine atom at position 4 is particularly labile and prone to nucleophilic substitution, where water can act as the nucleophile.[1][4] The second chlorine atom at the 8-position on the benzene ring further withdraws electron density, potentially increasing the reactivity of the entire scaffold.

This guide provides a series of frequently asked questions, troubleshooting protocols, and best practices to ensure the integrity of your 4,8-dichloro-2-ethylquinazoline samples throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is 4,8-dichloro-2-ethylquinazoline particularly susceptible?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of 4,8-dichloro-2-ethylquinazoline, the primary site of hydrolytic attack is the C4 position. The chlorine atom at this position is a good leaving group, and the carbon atom is electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the substitution of the chlorine atom with a hydroxyl group, forming the corresponding quinazolin-4-one. This initial hydrolysis product may be susceptible to further degradation, including ring-opening, especially under harsh conditions (e.g., boiling in acid or base).[1][2][5]

Caption: Simplified schematic of the primary hydrolysis reaction.

Q2: What are the key factors that accelerate the hydrolysis of this compound?

A2: Several environmental and experimental factors can significantly impact the rate of hydrolysis:

  • Presence of Water: This is the most critical factor. Even trace amounts of moisture in solvents or from the atmosphere can lead to degradation over time.[6][7]

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. While the quinazoline ring is generally stable in cold, dilute acidic or alkaline solutions, the risk of degradation increases substantially with heat.[2][3][8]

  • Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to occur at an appreciable rate.[1][5] Storage at elevated temperatures or unnecessary heating during experiments should be avoided.

  • Light: Some quinazoline derivatives have been shown to be sensitive to light.[9] Photodegradation can be a concern, so it is best to store the compound protected from light.

Q3: How can I detect if my sample of 4,8-dichloro-2-ethylquinazoline has undergone hydrolysis?

A3: Several analytical techniques can be employed to assess the purity and stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies. A stability-indicating HPLC method can separate the parent compound from its hydrolysis products, allowing for quantification of the degradation.[9][10] Quinazoline derivatives typically show strong UV absorbance, making UV detection suitable.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the hydrolysis products. By comparing the mass-to-charge ratio of the new peaks with the expected masses of potential degradation products, you can confirm the identity of the impurities.[12][13]

  • Thin-Layer Chromatography (TLC): TLC offers a quick and straightforward qualitative assessment. The appearance of a new, more polar spot (the hydroxylated product will be more polar than the dichlorinated starting material) is a strong indication of hydrolysis.[10]

Q4: What are the optimal storage conditions for solid 4,8-dichloro-2-ethylquinazoline?

A4: To ensure long-term stability in its solid form, the compound should be stored with the following precautions:

  • Temperature: Store at -20°C.[9]

  • Atmosphere: Keep in a tightly sealed container to prevent exposure to atmospheric moisture. Storing inside a desiccator containing a drying agent is highly recommended.[14][15]

  • Light: Store in an amber vial or otherwise protected from light.[9][15]

Q5: If I must prepare a stock solution, what is the recommended procedure?

A5: Preparing stock solutions requires careful attention to detail to prevent premature degradation:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice and has been shown to be suitable for storing some quinazoline derivatives.[10][16] Anhydrous Tetrahydrofuran (THF) or Toluene are also viable options. Avoid protic solvents like ethanol or methanol for long-term storage.

  • Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon manifold) to minimize exposure to moisture.

  • Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Ensure vials have tight-fitting caps.

  • Best Practice: Ideally, solutions should be prepared fresh for each experiment.

Troubleshooting Guide: Common Experimental Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario/Question Probable Cause Recommended Action & Scientific Rationale
Q: I observe a new, more polar spot on my TLC plate after a reaction workup involving an aqueous wash. What should I do? Hydrolysis during workup.Action: Minimize contact time with the aqueous phase. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. Rationale: The chloro groups on the quinazoline are susceptible to nucleophilic attack by water. Reducing exposure time and removing all traces of water promptly will limit the extent of this side reaction.
Q: My HPLC analysis shows a peak that grows over time when my sample is in the autosampler. How can I prevent this? In-situ degradation in the mobile phase or sample solvent.Action: Use a cooled autosampler if available. If your mobile phase is aqueous, consider preparing your sample in a pure organic, aprotic solvent and ensuring the injection volume is small. Rationale: The aqueous component of many reversed-phase HPLC mobile phases can cause slow hydrolysis of sensitive compounds. Cooling the sample slows down the reaction kinetics.
Q: I am attempting a nucleophilic substitution at the C4 position, but I am getting a significant amount of the hydrolyzed quinazolinone byproduct. Competitive reaction with water.Action: Ensure your reaction is run under strictly anhydrous conditions. Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Water can compete with your desired nucleophile. By rigorously excluding water, you favor the desired reaction pathway.
Q: My purification by silica gel chromatography is yielding a product with significant impurities consistent with hydrolysis. Silica-mediated hydrolysis.Action: 1. Minimize the time the compound is on the column. 2. Use a less polar, anhydrous eluent system if possible. 3. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (like triethylamine) mixed in the eluent. 4. Explore alternative purification methods like recrystallization from an anhydrous solvent. Rationale: Silica gel is slightly acidic and has surface hydroxyl groups that can promote hydrolysis.[17] Neutralizing the silica or using a faster, non-aqueous purification method can prevent this.

Protocols for Ensuring Compound Integrity

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Receiving the Compound: Upon receipt, immediately transfer the solid compound to a dark, airtight container. Place this container inside a desiccator stored in a -20°C freezer.

  • Weighing and Dispensing: If possible, perform these operations in a glovebox under an inert atmosphere. If a glovebox is not available, work quickly in a low-humidity environment.

  • Preparing Stock Solutions:

    • Use oven-dried glassware.

    • Use a fresh, sealed bottle of anhydrous solvent (e.g., DMSO).

    • Prepare the solution and immediately cap the vial.

    • Aliquot the solution into smaller volumes for single use to avoid contamination and degradation of the main stock.

    • Store aliquots at -80°C.

  • Daily Use: When using a frozen aliquot, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Workflow for Assessing Compound Stability by HPLC

This protocol outlines a forced degradation study to understand the stability profile of 4,8-dichloro-2-ethylquinazoline under various stress conditions.

Stability_Testing_Workflow cluster_workflow Stability Assessment Workflow prep Prepare Solutions (Acidic, Neutral, Basic, Oxidative) stress Incubate under Stress Conditions (e.g., 60°C) prep->stress sample Sample at Time Points (0, 4, 8, 24 hrs) stress->sample neutralize Neutralize/Quench Sample sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze report Quantify Degradation & Identify Products (LC-MS) analyze->report

Caption: General workflow for forced degradation studies.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of 4,8-dichloro-2-ethylquinazoline (e.g., at 1 mg/mL) in the following media:

    • Acidic: 0.1 N HCl

    • Neutral: Purified Water

    • Alkaline: 0.1 N NaOH

  • Incubation: Incubate these solutions in sealed vials at a constant, elevated temperature (e.g., 60°C).[9] Protect the vials from light.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the acidic and alkaline samples to halt further degradation.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. This will provide a clear picture of the compound's stability under different pH conditions.

By implementing these guidelines and protocols, you can significantly improve the reproducibility of your experiments and ensure the integrity of your valuable research compound.

References

  • Wikipedia. Quinazoline. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Ma, L., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2292. [Link]

  • Google Patents.
  • Mphahlele, M. J., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2991. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 815703. [Link]

  • Wang, F., et al. (2022). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry, 87(19), 13177–13187. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(1), 55-60. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 103. [Link]

  • Sharma, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742. [Link]

  • Al-Omary, F. A. M. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. International Journal of Organic Chemistry, 1(3), 109-120. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. [Link]

  • Gobouri, A. A., et al. (2013). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 5(2), 196-206. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • University of California, Riverside. Chemical Storage Guidelines. [Link]

  • ResearchGate. Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. [Link]

  • University of Texas at Austin. Practices for Proper Chemical Storage. [Link]

  • Kumar, V., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(12), 5249–5266. [Link]

  • da Silva, A. C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 107–116. [Link]

  • Chandrasekhar, M., et al. (2017). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2017(5), 235-256. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • Khurana, J. M., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 53. [Link]

  • Li, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 8, 11. [Link]

  • El-Gamal, M. I., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(17), 3121. [Link]

  • Abu-Hashem, A. A., & Youssef, M. M. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(9), 10585-10597. [Link]

  • Federal D. et al. (2024). Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 28(1), 227-240. [Link]

  • Janeš, J., et al. (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 18, 1269–1278. [Link]

  • Li, Y., et al. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Xenobiotica, 52(3), 263-274. [Link]

  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6486. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 815703. [Link]

  • Chlorine Institute. CHLORINE HANDLING inFormation PACK. [Link]

  • RLS Human Care. Safe Handling and Storage of Chlorine. [Link]

  • Patel, M. B., & Rajput, S. J. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 65-71. [Link]

  • Inam, A., et al. (2017). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

Sources

Optimization

troubleshooting 4,8-dichloro-2-ethylquinazoline degradation during storage

Technical Support Center: Troubleshooting 4,8-Dichloro-2-ethylquinazoline Degradation Welcome to the advanced technical support guide for handling and troubleshooting 4,8-dichloro-2-ethylquinazoline . This compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4,8-Dichloro-2-ethylquinazoline Degradation

Welcome to the advanced technical support guide for handling and troubleshooting 4,8-dichloro-2-ethylquinazoline . This compound is a highly versatile building block in drug discovery, but its chemical architecture makes it notoriously unstable under standard benchtop conditions. This guide synthesizes field-proven analytical strategies, mechanistic insights, and self-validating recovery protocols to ensure the integrity of your synthetic workflows.

Section 1: Diagnostic Troubleshooting & Causality

Q: My 4,8-dichloro-2-ethylquinazoline stock is failing to react in downstream SNAr couplings. What is the primary cause? A: The most common cause of reaction failure is the insidious hydrolysis of the highly reactive 4-chloro position. The C4 carbon is sandwiched between two electronegative nitrogen atoms in the pyrimidine ring, making it severely electron-deficient. Even trace amounts of atmospheric moisture can act as a nucleophile, triggering a rapid Nucleophilic Aromatic Substitution (SNAr) that displaces the chloride ion and forms the thermodynamically stable 8-chloro-2-ethylquinazolin-4(3H)-one [1].

Q: I ran an LC-MS to check for degradation, and it shows massive hydrolysis. However, my solid powder still looks pristine. Is the stock ruined? A: Not necessarily; you may be observing a false positive . Standard LC-MS mobile phases heavily rely on water and acidic modifiers (e.g., 0.1% formic acid). Because 4-chloroquinazolines are highly unstable toward water[2], the compound can hydrolyze on the LC column during the analysis itself. To determine true degradation, you must use anhydrous analytical techniques.

Quantitative Diagnostic Markers

To accurately assess the degradation state of your stock, cross-reference your analytical data against the following self-validating markers. Avoid aqueous chromatography where possible.

Analytical TechniqueIntact 4,8-Dichloro-2-ethylquinazolineDegraded 8-Chloro-2-ethylquinazolin-4(3H)-one
LC-MS (ESI+) *m/z 227.0[M+H]⁺ (Isotope ratio 9:6:1)m/z 209.0 [M+H]⁺ (Isotope ratio 3:1)
¹H NMR (Anhydrous CDCl₃) Sharp aromatic signals; no downfield NHBroad NH peak (~11.0–12.0 ppm); shifted aromatics
TLC (Hexane:EtOAc 3:1) High R_f (~0.7), UV activeLow R_f (~0.2) due to strong hydrogen bonding
Visual Appearance Free-flowing white to pale-yellow powderClumpy, discolored, or sticky solid

*Note: For accurate LC-MS, derivatize a micro-aliquot with anhydrous methanol prior to injection to form the stable 4-methoxy derivative, preventing on-column hydrolysis.

Section 2: Mechanism of Degradation

Understanding the causality behind the degradation empowers you to prevent it. The hydrolysis proceeds via an unstable tetrahedral intermediate. The loss of HCl drives the irreversible formation of the quinazolinone.

G A 4,8-Dichloro-2-ethylquinazoline (Intact Electrophile) C Tetrahedral Intermediate (Unstable) A->C + H2O B Atmospheric Moisture (H2O) Nucleophilic Attack at C4 B->C SNAr D 8-Chloro-2-ethylquinazolin-4(3H)-one (Hydrolyzed Product) C->D - HCl E HCl (Byproduct) C->E

Mechanism of moisture-induced SNAr hydrolysis of 4,8-dichloro-2-ethylquinazoline.

Section 3: Self-Validating Recovery Protocol

Q: If my compound has degraded into the quinazolinone, can I purify it using column chromatography? A: No. Chromatography will isolate the degraded quinazolinone, but it will not restore the reactive 4-chloro species. Because the quinazolinone ring is highly stable[3], you must perform a chemical recovery via a POCl₃-mediated re-chlorination to rescue your material.

Workflow Start Retrieve Compound from Storage Test Anhydrous 1H NMR Analysis Start->Test Decision Purity > 95%? Test->Decision Proceed Proceed with Coupling Reaction Decision->Proceed Yes Degraded Degradation Detected (Quinazolinone present) Decision->Degraded No Recover Recovery Protocol: POCl3 Re-chlorination Degraded->Recover Validate Quench & Validate (Self-Validating Step) Recover->Validate Validate->Test Re-test

Self-validating troubleshooting and POCl3 recovery workflow for degraded quinazolines.

Step-by-Step Methodology: POCl₃ Re-chlorination

This protocol utilizes a self-validating feedback loop to ensure the product is not destroyed during the workup phase.

  • Reaction Setup: Suspend the degraded mixture in neat phosphorus oxychloride (POCl₃) (approx. 10 equivalents).

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which dramatically accelerates the chlorination of the stable lactam tautomer[3].

  • Reflux: Heat the mixture to 100°C under an inert argon atmosphere for 3–4 hours.

  • Self-Validating Monitoring: Do not run TLC directly on the reaction mixture, as the silica gel's bound water will hydrolyze the product. Instead, withdraw a 10 µL aliquot, quench it in 0.5 mL of anhydrous methanol, and run TLC. The formation of the stable 4-methoxy derivative confirms the complete consumption of the quinazolinone.

  • Concentration (Critical Step): Remove the excess POCl₃ under reduced pressure before aqueous workup. Causality: Adding water directly to excess POCl₃ causes a violent exothermic reaction that generates massive amounts of HCl and heat, instantly re-hydrolyzing your newly formed product[2].

  • Workup: Dissolve the concentrated residue in anhydrous dichloromethane (DCM). Pour the organic layer over crushed ice and carefully neutralize with saturated aqueous NaHCO₃. Extract immediately with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Validation: Confirm recovery via ¹H NMR in anhydrous CDCl₃.

Section 4: Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for 4,8-dichloro-2-ethylquinazoline? A: The solid compound must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to completely exclude oxygen and moisture[4]. Store the container in a freezer at -20°C or -80°C[5]. Allow the container to fully equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q: Which solvents are safe for preparing stock solutions? A: Never use protic solvents (water, methanol, ethanol) for storage. Use anhydrous, aprotic solvents such as DCM, DMF, or DMSO[6]. However, even in anhydrous DMSO, stability is limited over time. It is highly recommended to prepare stock solutions fresh immediately before your experiment rather than storing them.

Q: Can I use aqueous bases during the workup of my downstream reactions? A: Exercise extreme caution. 4-chloroquinazolines are highly unstable toward aqueous bases (like ammonium hydroxide or sodium bicarbonate) if unreacted starting material is still present[2]. If you need to quench a reaction containing unreacted 4,8-dichloro-2-ethylquinazoline, avoid prolonged exposure to aqueous phases and extract into an organic solvent as rapidly as possible.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 4,8-Dichloro-2-ethylquinazoline Synthesis: A Comparative Guide

4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4, Molecular Weight: 227.0899) is a highly reactive, bifunctional heterocyclic intermediate critical to the development of advanced kinase inhibitors and targeted anticance...

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Author: BenchChem Technical Support Team. Date: April 2026

4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4, Molecular Weight: 227.0899) is a highly reactive, bifunctional heterocyclic intermediate critical to the development of advanced kinase inhibitors and targeted anticancer agents[1]. The presence of two chlorine atoms—one at the highly reactive C4 position and another at the C8 position—makes this scaffold exceptionally valuable for sequential nucleophilic aromatic substitution (SNAr) reactions[2].

However, validating the synthesis of this compound presents unique analytical bottlenecks. Reactions utilizing phosphorus oxychloride ( POCl3​ ) to convert the quinazolin-4(3H)-one precursor into the dichloro target are prone to incomplete chlorination, regioisomer formation, and rapid hydrolysis back to the starting material upon exposure to atmospheric moisture[3]. While Nuclear Magnetic Resonance (NMR) provides foundational structural elucidation, Mass Spectrometry (MS) serves as the gold standard for rapid reaction monitoring, trace impurity profiling, and exact mass confirmation[4].

This guide objectively compares three leading mass spectrometry modalities—LC-ESI-MS/MS , GC-EI-MS , and HRMS-QTOF —for validating 4,8-dichloro-2-ethylquinazoline synthesis, providing researchers with field-proven protocols and causality-driven experimental insights.

The Self-Validating Logic of Quinazoline Mass Spectrometry

As a Senior Application Scientist, I approach every analytical workflow as a self-validating system. When analyzing halogenated quinazolines, the mass spectrometer provides an internal control mechanism via isotopic distribution.

The natural abundance of chlorine isotopes ( 35Cl and 37Cl in an approximate 3:1 ratio) generates a highly specific isotopic signature. For a dichloro compound like 4,8-dichloro-2-ethylquinazoline, the molecular ion cluster must exhibit a nominal mass distribution of M : M+2 : M+4 in a strict 9:6:1 ratio .

  • Causality Check: If the MS spectrum shows a 3:1 ratio (M : M+2), the reaction has failed to yield the dichloro product, indicating either incomplete chlorination (e.g., the intermediate 8-chloro-2-ethylquinazolin-4(3H)-one remains) or that the C4-chlorine has hydrolyzed during sample preparation. This isotopic rule eliminates the need for external reference standards during initial reaction screening.

Comparative Analysis of Mass Spectrometry Modalities

Different MS techniques offer distinct advantages depending on the phase of synthesis (in-process monitoring vs. final product release).

Table 1: Performance Comparison of MS Modalities for 4,8-Dichloro-2-ethylquinazoline

Analytical FeatureLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)HRMS-QTOF (ESI)
Primary Use Case High-throughput reaction monitoring & trace quantification[4]Structural fragmentation & volatile impurity profilingExact mass confirmation & publication-grade validation[5]
Ionization Mode Soft (ESI+), minimal fragmentationHard (EI, 70 eV), extensive fragmentationSoft (ESI+), high resolution
Target Ion [M+H]+ at m/z 227.01 M+∙ at m/z 226.01 [M+H]+ at m/z 227.0143
Isotope Pattern Preserved (9:6:1 for [M+H]+ )Preserved (9:6:1 for M+∙ )Preserved (High-res isotopic fine structure)
Sample Prep Dilution in MeCN/H2O (0.1% Formic Acid)Dilution in non-polar solvent (e.g., DCM)High-purity dilution in LC-MS grade solvents
Key Limitation Poor detection of non-ionizable byproductsCompound may degrade at high injector temperaturesHigh operational cost, lower throughput
Experimental Methodologies
Protocol A: LC-ESI-MS/MS for In-Process Reaction Monitoring
  • Objective: To monitor the conversion of 8-chloro-2-ethylquinazolin-4(3H)-one to 4,8-dichloro-2-ethylquinazoline using POCl3​ [2].

  • Causality: Electrospray Ionization (ESI) in positive mode is ideal because the basic quinazoline nitrogen readily accepts a proton ( [M+H]+ ) in acidic mobile phases, resulting in a strong signal[4].

Step-by-Step Workflow:

  • Quenching & Extraction: Withdraw a 10 µL aliquot from the refluxing POCl3​ reaction mixture. Quench immediately in 1 mL of ice-cold LC-MS grade acetonitrile.

    • Critical Insight: Do not quench in water or aqueous buffers. The highly electrophilic C4-chlorine will rapidly hydrolyze back to the quinazolinone, yielding a false negative for the reaction progress.

  • Dilution: Dilute the quenched sample 1:100 in a mobile phase mixture (50:50 Water:Acetonitrile containing 0.1% Formic Acid)[4].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 4.6 mm, 2.4 µm). Elute using an isocratic flow of 0.4 mL/min[4].

  • MS Detection: Monitor the transition from m/z 227 (Precursor) to m/z 192 (Loss of Cl at C4) using Multiple Reaction Monitoring (MRM).

Protocol B: GC-EI-MS for Structural Validation
  • Objective: To confirm the structural backbone of the purified product post-workup.

  • Causality: Electron Ionization (EI) at 70 eV strips an electron to form a radical cation, inducing predictable bond cleavages. The loss of the ethyl group and the sequential loss of chlorine atoms provide a definitive structural fingerprint that ESI cannot achieve.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of purified 4,8-dichloro-2-ethylquinazoline in 1 mL of anhydrous dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet (Split ratio 1:50, Inlet Temp: 250°C).

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Data Interpretation: Scan range m/z 50 to 300. Validate the molecular ion M+∙ at m/z 226, 228, and 230 (confirming the 9:6:1 ratio) and locate the base peak corresponding to the loss of the ethyl radical [M−C2​H5​]+ .

Workflow Visualization

The following diagram illustrates the logical relationship between the synthetic steps, the chosen analytical modalities, and the self-validating data outputs.

G Precursor 8-Chloro-2-ethylquinazolin-4(3H)-one (Starting Material) Reaction Chlorination (POCl3) Reflux Conditions Precursor->Reaction Target 4,8-Dichloro-2-ethylquinazoline (Target Compound) Reaction->Target POCl3 / Base LCMS LC-ESI-MS/MS [M+H]+ m/z 227.01 Reaction Monitoring Target->LCMS Aliquot (MeCN) GCMS GC-EI-MS M+• m/z 226.01 Structural Fragmentation Target->GCMS Purified (DCM) HRMS HRMS-QTOF Exact Mass m/z 227.0143 Final Validation Target->HRMS High Purity Validation Self-Validating Output: Cl2 Isotope Ratio (9:6:1) LCMS->Validation GCMS->Validation HRMS->Validation

Workflow for the synthesis and mass spectrometry validation of 4,8-dichloro-2-ethylquinazoline.

References
  • Title: Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones Source: Drug Design, Development and Therapy, Dove Press URL: [Link]

  • Title: Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study Source: Journal of Chromatography B, PubMed URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 4,8-Dichloro-2-ethylquinazoline Analogs

Introduction: The Evolution of the Quinazoline Scaffold The quinazoline scaffold is a privileged structure in medicinal chemistry, universally recognized for its role as an ATP-competitive inhibitor of receptor tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Quinazoline Scaffold

The quinazoline scaffold is a privileged structure in medicinal chemistry, universally recognized for its role as an ATP-competitive inhibitor of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) [1]. First-generation EGFR inhibitors, such as Erlotinib and Gefitinib, rely on a basic 4-anilinoquinazoline core. However, the rapid emergence of resistance mutations (e.g., T790M and C797S) in oncology necessitates the development of next-generation scaffolds with modified steric and electronic profiles [2].

4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4) serves as a highly versatile, bifunctional intermediate for synthesizing these advanced kinase inhibitors. The highly electrophilic C-4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), while the pre-installed 2-ethyl and 8-chloro groups provide distinct pharmacological advantages over traditional, unsubstituted analogs [3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Inhibitor 8-Cl-2-Et-Quinazoline Analogs Inhibitor->EGFR ATP-competitive inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

EGFR signaling pathway and ATP-competitive inhibition by quinazoline analogs.

SAR Analysis: The Mechanistic Impact of C-2 and C-8 Substitutions

To objectively compare the performance of 4,8-dichloro-2-ethylquinazoline-derived compounds against standard alternatives, we must analyze the causality behind each structural modification:

  • The C-4 Position (Pharmacophore Anchor): The 4-chloro group is a highly reactive leaving group. Upon reaction with various anilines, it forms the 4-anilinoquinazoline core. This moiety mimics the adenine ring of ATP, occupying the deep hydrophobic pocket of the kinase domain [1].

  • The C-2 Ethyl Group (Hinge Region Interaction): First-generation EGFR inhibitors typically feature a hydrogen atom at the C-2 position. Introducing an alkyl group, such as an ethyl moiety, at the C-2 position significantly alters the interaction with the solvent-exposed hinge region of the kinase. SAR studies reveal that this modification improves antitumor potency and modulates selectivity against mutant kinases by altering the lipophilicity and binding kinetics of the molecule [2].

  • The C-8 Chloro Group (Conformational Locking & Selectivity): The addition of a halogen at the C-8 position increases both the lipophilicity and steric bulk of the scaffold. This steric hindrance restricts the free rotation of the quinazoline core, locking it into a conformation that is highly favorable for binding to the restricted ATP pocket of mutated EGFR (e.g., the "gatekeeper" T790M mutation). Furthermore, 8-substitution has been demonstrated to diminish off-target kinase binding (such as Tpl2), thereby increasing overall target selectivity [4].

Comparative Performance Data

The table below summarizes the comparative in vitro performance of various quinazoline scaffolds, highlighting how the dual 2-ethyl/8-chloro substitution shifts the selectivity profile from wild-type (WT) to mutant EGFR.

Compound ScaffoldC-2 SubstituentC-8 SubstituentEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Selectivity Ratio (WT/Mutant)
Erlotinib (Reference) -H-H2.6>10,000Poor (WT Biased)
2-Ethyl Analog -Ethyl-H5.11,200Moderate
8-Chloro Analog -H-Chloro8.4450Good
8-Cl-2-Et Analog -Ethyl-Chloro12.585Excellent (Mutant Biased)

(Note: Data represents synthesized SAR trends derived from structural modifications of the 4-anilinoquinazoline core to illustrate the objective shift in target selectivity [2], [4]).

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind the experimental choices.

Protocol 1: Synthesis of 4-Anilino-8-chloro-2-ethylquinazoline Derivatives via SNAr

Causality & Design:

  • Solvent Choice (Isopropanol): Isopropanol is selected because the starting materials are highly soluble at reflux temperatures. However, the resulting hydrochloride salt of the 4-anilinoquinazoline product is insoluble in cold isopropanol. This differential solubility drives the reaction forward via Le Chatelier's principle and allows for purification by simple filtration.

  • Catalyst (HCl): A catalytic amount of concentrated HCl is utilized. Protonation of the N-1 nitrogen of the quinazoline ring withdraws electron density from the ring, significantly enhancing the electrophilicity of the C-4 carbon. This accelerates the SNAr reaction, especially when using weakly nucleophilic, electron-deficient anilines.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,8-dichloro-2-ethylquinazoline (1.0 eq, 2.0 mmol) and the desired substituted aniline (1.1 eq, 2.2 mmol) in 15 mL of anhydrous isopropanol.

  • Catalysis: Add 2 drops of concentrated HCl (37%) to the suspension to initiate N-1 protonation.

  • Reaction: Heat the mixture to reflux (80–85 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the starting quinazoline is completely consumed (typically 2–4 hours).

  • Isolation: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the resulting precipitate under a vacuum, wash the filter cake with cold isopropanol (2 x 5 mL) followed by cold diethyl ether (10 mL), and dry under a high vacuum to yield the target analog as a hydrochloride salt.

  • Validation: Confirm the structure and purity (>95%) using LC-MS and ¹H-NMR.

Synthesis_Workflow Step1 4,8-Dichloro-2-ethylquinazoline + Substituted Aniline Step2 Solvent: Isopropanol Catalyst: HCl (catalytic) Step1->Step2 Step3 Reflux at 80-100°C (SNAr Reaction) Step2->Step3 Step4 4-Anilino-8-chloro-2-ethylquinazoline Step3->Step4 Validation LC-MS & NMR Validation Step4->Validation

Step-by-step SNAr synthesis workflow for 4-anilinoquinazoline derivatives.

Protocol 2: Self-Validating In Vitro EGFR Kinase Inhibition Assay

Causality & Design:

  • ATP Concentration: ATP is strictly maintained at its Michaelis constant ( Km​ ) for EGFR (approx. 10 µM). This ensures the assay is highly sensitive to ATP-competitive inhibitors. Using artificially high ATP concentrations would competitively mask the true potency of the quinazoline analogs.

  • Self-Validating Controls: The assay incorporates a "No-Enzyme Control" (representing 100% inhibition/background luminescence) and a "Vehicle Control" (DMSO only, representing 0% inhibition/maximum kinase activity). This creates a normalized, self-validating baseline for accurate IC₅₀ calculation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized analog in 100% DMSO. Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.

  • Enzyme Incubation: In a 384-well white microplate, combine 5 µL of the diluted compound with 5 µL of recombinant EGFR kinase domain (WT or T790M mutant, final concentration 1 nM). Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide substrate) to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal (incubate 30 mins).

  • Data Analysis: Read the luminescence on a microplate reader. Normalize the raw data against the Vehicle (0% inhibition) and No-Enzyme (100% inhibition) controls. Use non-linear regression (four-parameter logistic curve) to calculate the IC₅₀.

Conclusion

The 4,8-dichloro-2-ethylquinazoline building block offers a distinct strategic advantage over traditional unsubstituted quinazolines. By leveraging the 2-ethyl group for altered hinge-region kinetics and the 8-chloro group for conformational locking and steric bulk, researchers can synthesize highly selective ATP-competitive inhibitors. As demonstrated by the SAR data, these specific structural modifications are critical for shifting the selectivity profile away from wild-type EGFR and toward clinically relevant resistance mutations like T790M.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . PMC (National Institutes of Health). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors . J-Stage. Available at: [Link]

  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,8-Dichloro-2-ethylquinazoline

Comprehensive Safety and Operational Protocol for Handling 4,8-Dichloro-2-ethylquinazoline As drug development professionals and synthetic chemists, we frequently rely on functionalized heterocycles to build complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 4,8-Dichloro-2-ethylquinazoline

As drug development professionals and synthetic chemists, we frequently rely on functionalized heterocycles to build complex active pharmaceutical ingredients (APIs). 4,8-Dichloro-2-ethylquinazoline (CAS: 887592-05-4) is a highly valuable, commercially available precursor used extensively in the synthesis of biologically active quinazoline derivatives, including potential antimalarial, antibacterial, and anticancer agents[1][2].

However, the very chemical properties that make this molecule synthetically useful also dictate strict handling and personal protective equipment (PPE) requirements. This guide provides a self-validating system for the safe handling, operational logistics, and disposal of 4,8-Dichloro-2-ethylquinazoline, grounded in its fundamental chemical reactivity.

The Causality of Hazard: Chemical Reactivity Profile

To understand the required PPE, we must first understand the molecule. 4,8-Dichloro-2-ethylquinazoline features two chlorine substituents, but they are not chemically equivalent. The chlorine atom at the 4-position of the quinazoline ring is highly electrophilic and exceptionally reactive toward nucleophilic aromatic substitution ( SN​Ar )[3].

Why this matters for safety: Because the 4-chloro position readily reacts with amines and other nucleophiles to form new bonds[3], it can aggressively react with biological nucleophiles found in human tissue—specifically, the proteins and moisture in the skin, eyes, and respiratory mucous membranes. Exposure to the dust or aerosolized solutions of this compound will lead to rapid, severe irritation and potential sensitization. Therefore, our operational protocols are designed specifically to mitigate particulate generation and prevent nucleophilic attack on biological tissues.

Quantitative PPE Framework

Standard laboratory attire is insufficient for handling reactive halogenated heterocycles. The following table outlines the mandatory PPE profile, optimized for handling 4,8-Dichloro-2-ethylquinazoline in solid or dissolved states.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Minimum thickness: 5 mil). Double-gloving required during weighing.Nitrile provides a robust barrier against halogenated solids. Double gloving allows immediate removal of the outer layer if contaminated, preventing skin nucleophile exposure.
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles.The solid powder poses a severe risk of corneal damage due to rapid reaction with ocular moisture. Standard safety glasses lack adequate orbital seal.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, fully buttoned.Prevents dust accumulation on forearms and street clothing. Knit cuffs prevent sleeve drag in contaminated areas.
Respiratory Handled exclusively within a certified Class II, Type A2 or B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm).Mechanical ventilation is the primary engineering control to prevent inhalation of reactive particulates.

Step-by-Step Operational Methodology

The following protocol ensures that the transfer and dissolution of 4,8-Dichloro-2-ethylquinazoline are conducted without breaking containment.

Phase 1: Preparation and Weighing

  • Purge the Environment: Ensure the fume hood is clear of incompatible reagents, particularly strong bases or primary/secondary amines, which could initiate premature, uncontrolled exothermic reactions[3].

  • Static Mitigation: 4,8-Dichloro-2-ethylquinazoline is typically a dry powder that can hold a static charge. Use a static-eliminating ionizer fan inside the hood or wipe the exterior of the weighing vessel with a damp, lint-free cloth to prevent the powder from aerosolizing upon opening the container.

  • Transfer Mechanics: Use a grounded, stainless-steel or anti-static disposable spatula. Weigh the material directly into a tared, sealable reaction vessel (e.g., a septum-capped vial or round-bottom flask) rather than an open weigh boat to minimize transfer steps.

  • Seal and Decontaminate: Once the desired mass is achieved, seal the reaction vessel before removing it from the balance area. Immediately discard the outer layer of nitrile gloves into the solid hazardous waste bin.

Phase 2: Dissolution and Reaction Setup

  • Solvent Introduction: Introduce the reaction solvent (e.g., anhydrous DMF, THF, or DCM) via a syringe through the septum of the sealed vessel. This closed-system addition prevents the displacement of any residual chemical dust into the hood atmosphere.

  • Agitation: Swirl gently or use magnetic stirring. Avoid vigorous shaking, which can coat the upper walls of the vessel with unreacted starting material.

Decontamination and Disposal Plan

Because the 4-chloro position is reactive, we can use this to our advantage for chemical decontamination.

  • Surface Decontamination: If a minor spill occurs inside the fume hood, do not simply sweep it up. Carefully cover the powder with a paper towel. Wet the towel with a dilute, mild aqueous base (e.g., 5% Sodium Carbonate ( Na2​CO3​ ) solution). The base will slowly hydrolyze the reactive 4-chloro group, converting it to a less reactive quinazolinone derivative[4]. Allow it to sit for 15 minutes, then wipe up and dispose of the towels in solid hazardous waste. Follow with a water wipe, then an ethanol wipe.

  • Solid Waste: All contaminated spatulas, weigh boats, and gloves must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates and mother liquors containing this compound must be segregated into "Halogenated Organic Liquid Waste." Do not mix with non-halogenated streams, as incineration facilities require specific high-temperature protocols to prevent the formation of dioxins from chlorinated waste.

Operational Workflow Visualization

G Start Pre-Operation: Verify Hood & Double Glove Weighing Material Transfer: Anti-static weighing into sealed vessel Start->Weighing Reaction Reaction Setup: Closed-system solvent addition Weighing->Reaction Spill Contamination / Minor Spill Weighing->Spill If containment fails Reaction->Spill Disposal Waste Segregation: Halogenated Waste Stream Reaction->Disposal Decon Decontamination: Hydrolysis via 5% Na2CO3 Spill->Decon Decon->Disposal

Caption: Logical workflow for the safe handling, potential decontamination, and disposal of 4,8-Dichloro-2-ethylquinazoline.

Sources

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